molecular formula C16H15NO5 B2561765 N-(1,3-benzodioxol-5-yl)-2,3-dimethoxybenzamide CAS No. 758704-20-0

N-(1,3-benzodioxol-5-yl)-2,3-dimethoxybenzamide

Cat. No.: B2561765
CAS No.: 758704-20-0
M. Wt: 301.298
InChI Key: GJMUTVAJKJYHQT-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-2,3-dimethoxybenzamide is an organic compound that features a benzodioxole moiety and a dimethoxybenzamide group. This compound is of interest in various fields of scientific research due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-2,3-dimethoxybenzamide typically involves the coupling of 1,3-benzodioxole derivatives with 2,3-dimethoxybenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or chloroform for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors and more efficient purification techniques such as recrystallization or chromatography to obtain the desired purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)-2,3-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The amide group can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution can occur on the benzodioxole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated derivatives of the benzodioxole ring.

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-2,3-dimethoxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-2,3-dimethoxybenzamide involves its interaction with specific molecular targets. For instance, it may modulate microtubule assembly by suppressing tubulin polymerization or stabilizing microtubule structure, leading to mitotic blockade and cell apoptosis . This makes it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-benzodioxol-5-yl)-2,3-dimethoxybenzamide is unique due to its combination of a benzodioxole moiety and a dimethoxybenzamide group, which imparts distinct chemical and biological properties. Its potential to modulate microtubule dynamics sets it apart from other similar compounds, making it a valuable molecule for further research and development.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO5/c1-19-13-5-3-4-11(15(13)20-2)16(18)17-10-6-7-12-14(8-10)22-9-21-12/h3-8H,9H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJMUTVAJKJYHQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501326159
Record name N-(1,3-benzodioxol-5-yl)-2,3-dimethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501326159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49725525
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

758704-20-0
Record name N-(1,3-benzodioxol-5-yl)-2,3-dimethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501326159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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